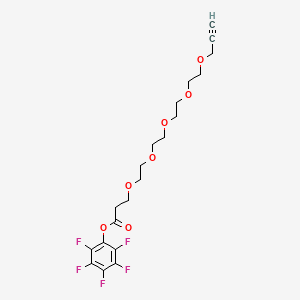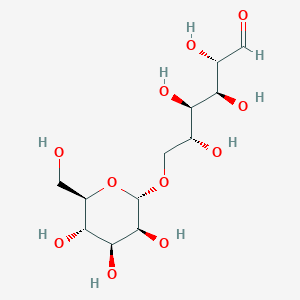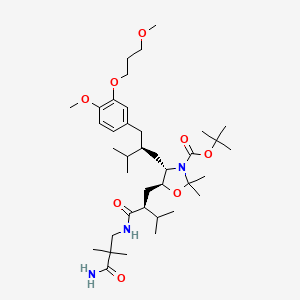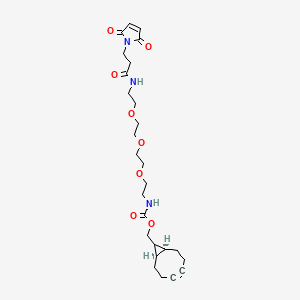
Propargyl-PEG5-PFP ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propargyl-PEG5-PFP ester is a compound that belongs to the class of polyethylene glycol (PEG) based linkers. It is primarily used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is a click chemistry reagent, containing an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Propargyl-PEG5-PFP ester is synthesized through a series of chemical reactions involving the conjugation of propargyl groups with PEG and pentafluorophenyl (PFP) esters. The general method involves the reaction of propargyl alcohol with PEG and PFP esters under controlled conditions. The reaction typically requires the presence of a catalyst, such as copper, to facilitate the azide-alkyne cycloaddition .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is usually carried out in specialized reactors that allow for precise temperature and pressure control .
Analyse Chemischer Reaktionen
Types of Reactions
Propargyl-PEG5-PFP ester undergoes several types of chemical reactions, including:
Substitution Reactions: The alkyne group in this compound can participate in substitution reactions with azide-containing molecules.
Cycloaddition Reactions: The compound undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole rings
Common Reagents and Conditions
Reagents: Common reagents used in reactions with this compound include azide-containing molecules, copper catalysts, and solvents such as dimethylformamide (DMF).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures, with the presence of a copper catalyst to facilitate the cycloaddition
Major Products
The major products formed from reactions involving this compound are triazole-containing compounds, which are often used in the synthesis of PROTACs and other bioactive molecules .
Wissenschaftliche Forschungsanwendungen
Propargyl-PEG5-PFP ester has a wide range of applications in scientific research, including:
Wirkmechanismus
Propargyl-PEG5-PFP ester exerts its effects through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The alkyne group in the compound reacts with azide-containing molecules to form triazole rings. This reaction is highly specific and efficient, making it a valuable tool in the synthesis of complex molecules such as PROTACs. The resulting triazole-containing compounds can then interact with specific molecular targets, leading to the desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propargyl-PEG5-NHS ester: Another PEG-based linker used in similar applications but with different reactive groups.
Pentafluorophenyl esters: A class of compounds that includes Propargyl-PEG5-PFP ester and is known for its stability and efficiency in forming amide bonds.
Uniqueness
This compound is unique due to its combination of an alkyne group and a PFP ester, which allows for highly specific and efficient click chemistry reactions. This makes it particularly valuable in the synthesis of PROTACs and other bioactive molecules, where precise molecular targeting is essential .
Eigenschaften
Molekularformel |
C20H23F5O7 |
|---|---|
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C20H23F5O7/c1-2-4-27-6-8-29-10-12-31-13-11-30-9-7-28-5-3-14(26)32-20-18(24)16(22)15(21)17(23)19(20)25/h1H,3-13H2 |
InChI-Schlüssel |
NWISPSNLWMLYFW-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOCCOCCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)

![tert-butyl (1S,5S,6R)-5-((tert-butoxycarbonyl)amino)-3-cyano-7-azabicyclo[4.1.0]hept-2-ene-7-carboxylate](/img/structure/B11828976.png)

![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)


![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)
